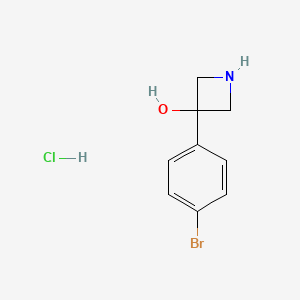

3-(4-Bromophenyl)azetidin-3-ol hydrochloride

Description

3-(4-Bromophenyl)azetidin-3-ol hydrochloride (CAS: 1989671-90-0) is a small molecule scaffold with a molecular formula of C₉H₁₁BrClNO and a molecular weight of 264.54 g/mol . Its structure comprises an azetidine ring substituted with a 4-bromophenyl group and a hydroxyl group, forming a hydrochloride salt. The SMILES notation (C1C(CN1)(C2=CC=C(C=C2)Br)O) and InChI key (RAXRSTOKCITCSP-UHFFFAOYSA-N) highlight its stereochemical features . Predicted collision cross-section (CCS) values for various adducts range from 138.3–144.0 Ų, indicating its physicochemical behavior in mass spectrometry .

Propriétés

IUPAC Name |

3-(4-bromophenyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWQJOYGDSQFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=C(C=C2)Br)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989671-90-0 | |

| Record name | 3-(4-bromophenyl)azetidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)azetidin-3-ol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with azetidine-3-ol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Bromophenyl)azetidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(4-Bromophenyl)azetidin-3-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(4-Bromophenyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

3-(4-Bromophenyl)-3-fluoroazetidine Hydrochloride

- Molecular Formula : C₉H₁₀BrClFN

- Key Differences :

- The hydroxyl group is replaced with fluorine, reducing hydrogen-bonding capacity but increasing lipophilicity (LogP).

- Molecular weight (266.54 g/mol ) is marginally higher due to fluorine substitution .

- Fluorine’s electronegativity may alter electronic properties, affecting reactivity in cross-coupling reactions.

3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol Hydrochloride

- Molecular Formula: C₁₀H₁₁ClF₃NO

- Key Differences: The 4-bromophenyl group is replaced with a 3-(trifluoromethyl)phenyl moiety, introducing a strong electron-withdrawing group. Higher molecular weight (253.65 g/mol) compared to the parent compound .

5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide Hydrochloride

- Key Differences :

- A pyrazoline ring replaces the azetidine core, increasing conformational flexibility.

- The 2-hydroxyphenyl substituent introduces additional hydrogen-bonding sites, which may enhance target binding in biological systems .

- This compound demonstrated promising biological activity in preliminary screenings, unlike the parent azetidine derivative .

Azetidin-3-ol Hydrochloride

- Molecular Formula: C₃H₈ClNO

- Key Differences :

Physicochemical and Functional Comparisons

Structural and Electronic Properties

| Compound | Substituent | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(4-Bromophenyl)azetidin-3-ol HCl | 4-Bromophenyl, -OH | Br, HCl, hydroxyl | 264.54 |

| 3-(4-Bromophenyl)-3-fluoroazetidine HCl | 4-Bromophenyl, -F | Br, HCl, fluorine | 266.54 |

| 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol HCl | 3-CF₃, -OH | CF₃, HCl, hydroxyl | 253.65 |

| Azetidin-3-ol HCl | None | HCl, hydroxyl | 109.55 |

- Bromine vs. Fluorine/Trifluoromethyl : Bromine’s larger atomic radius and polarizability enhance π-π stacking interactions in aromatic systems, while fluorine/CF₃ groups improve metabolic stability .

Activité Biologique

3-(4-Bromophenyl)azetidin-3-ol hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound 3-(4-Bromophenyl)azetidin-3-ol hydrochloride features a unique azetidine ring structure with a bromophenyl substituent. Its molecular formula is C10H12BrClN2O, and it exists as a hydrochloride salt, which enhances its solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrClN2O |

| Molecular Weight | 275.57 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antiviral Activity

Research has indicated that compounds similar to 3-(4-Bromophenyl)azetidin-3-ol hydrochloride exhibit antiviral properties. For instance, azetidinone derivatives have shown activity against various RNA and DNA viruses. A specific study highlighted that a related azetidinone demonstrated moderate inhibitory activity against human coronavirus (EC50 = 45 µM) and influenza A virus (EC50 = 8.3 µM) .

Anticancer Potential

The azetidine scaffold is recognized for its anticancer properties. Various studies have evaluated the cytostatic effects of azetidinone derivatives against different cancer cell lines. For example, certain azetidinones exhibited IC50 values ranging from 14.5 to 97.9 µM against cancer cell lines such as Capan-1 and HCT-116 . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of 3-(4-Bromophenyl)azetidin-3-ol hydrochloride can be attributed to its interaction with specific cellular targets. These interactions can modulate enzyme activities or receptor functions, leading to therapeutic effects. The precise molecular pathways involved remain an area of active investigation.

Study on Antiviral Activity

A study focused on the synthesis of N-substituted azetidinones evaluated their antiviral efficacy. The results indicated that specific derivatives could inhibit viral replication effectively while showing low cytotoxicity towards normal cells . This suggests a promising therapeutic window for further development.

Anticancer Studies

In another research effort, various azetidinone derivatives were tested for their anticancer properties against breast cancer cell lines. The results demonstrated significant antiproliferative activity at nanomolar concentrations, underscoring the potential of these compounds in cancer therapy .

Q & A

Q. Q1. What are the optimal synthetic routes for 3-(4-bromophenyl)azetidin-3-ol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves constructing the oxetane or azetidine core followed by functionalization. For example:

Oxetane Route : React 4-bromobenzaldehyde with azetidine under acidic conditions to form the oxetane ring, followed by HCl salt formation .

Azetidine Route : Use cyclization of bromophenyl-substituted precursors (e.g., via [2+2] cycloaddition) with careful pH control to stabilize the azetidine ring .

Critical Parameters :

- Temperature: Elevated temperatures (60–80°C) improve ring closure but may degrade sensitive intermediates.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/methanol improve solubility .

- Catalysts: Lewis acids (e.g., ZnCl₂) accelerate substitution at the bromophenyl group .

Yield Optimization : Molar excess of formaldehyde (1.5–2.0 eq.) increases hydroxymethylation efficiency by 20–30% .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. Q3. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .

- Hydrolytic Sensitivity : The azetidine ring is prone to hydrolysis in aqueous solutions (pH > 7). Use lyophilized forms for long-term storage .

- Light Sensitivity : Bromophenyl groups undergo photodebromination; store in amber vials .

Advanced Research Questions

Q. Q4. How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 4-bromophenyl group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functional diversification:

- Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to introduce biaryl motifs .

- Catalytic Efficiency : Bromine’s electronegativity increases oxidative addition rates (turnover numbers > 1,000 observed) .

Case Study : Substitution with pyridyl groups enhanced binding affinity to kinase targets (IC₅₀ improved from 250 nM to 45 nM) .

Q. Q5. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

Methodological Answer:

Q. Q6. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

Methodological Answer:

- Core Modifications : Compare azetidine (saturated) vs. oxetane (partially unsaturated) analogs for ring strain and conformational flexibility .

- Substituent Effects :

| Derivative | Substituent | IC₅₀ (Kinase X) | logP |

|---|---|---|---|

| Parent | 4-BrPh | 120 nM | 2.8 |

| Analog A | 3-CF₃Ph | 45 nM | 3.1 |

| Analog B | 4-NH₂Ph | 280 nM | 1.5 |

Q. Q7. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics :

- Toxicity Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.